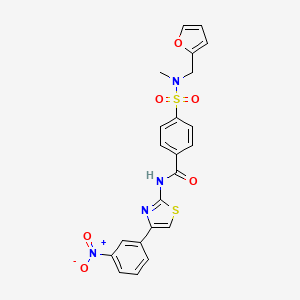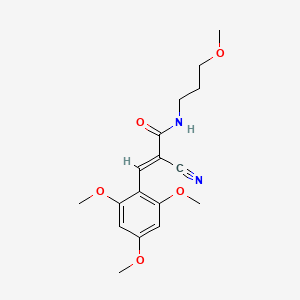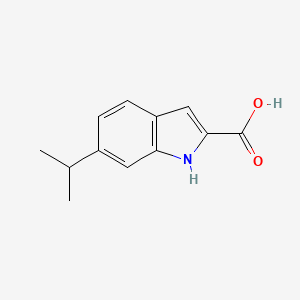![molecular formula C14H15N3O2 B2872570 N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide CAS No. 2411252-29-2](/img/structure/B2872570.png)
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a member of the oxirane family and has been shown to have promising properties in various scientific studies. In
Wirkmechanismus
The mechanism of action of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been suggested that this compound may modulate the activity of certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been reported to enhance the activity of certain drugs, including anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to have various pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. In addition, further studies are needed to investigate the potential of this compound as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, more research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for clinical use.
Synthesemethoden
The synthesis of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide involves the reaction of 1-methyl-3-(phenylmethyl)-1H-pyrazol-5-amine with epichlorohydrin in the presence of a base. The resulting compound is then treated with aqueous ammonia to obtain the final product. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its ability to modulate the immune system and to enhance the activity of certain drugs.
Eigenschaften
IUPAC Name |
N-[(1-methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-8-7-11(16-17)13(10-5-3-2-4-6-10)15-14(18)12-9-19-12/h2-8,12-13H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRDFHCWMJLMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2872489.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2872490.png)
amine](/img/structure/B2872493.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2872496.png)
![6-((2-fluorobenzyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2872497.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide](/img/structure/B2872498.png)


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872502.png)
![N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2872503.png)
![5-(furan-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2872508.png)
